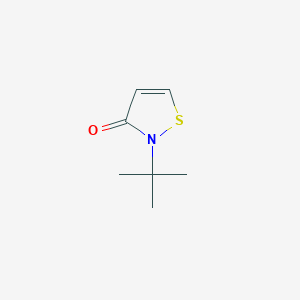

2-(tert-Butyl)isothiazol-3(2H)-one

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-tert-butyl-1,2-thiazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS/c1-7(2,3)8-6(9)4-5-10-8/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQNPFWWAYSDOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=O)C=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Reactivity of 2 Tert Butyl Isothiazol 3 2h One

Mechanistic Investigations of Ring-Opening and Ring-Closure Transformations

The stability of the isothiazol-3(2H)-one ring is finite, and it can undergo ring-opening reactions, particularly when subjected to nucleophilic attack. The degradation and transformation of isothiazolinones often proceed via the opening of the five-membered heterocyclic ring. nih.govnih.gov This process is typically initiated by the attack of a nucleophile on the electron-deficient sulfur atom. nih.govnih.gov

In alkaline conditions, for instance, the hydroxide (B78521) ion (OH⁻) can act as the nucleophile, attacking the sulfur atom and leading to the cleavage of the sulfur-nitrogen (S-N) bond and subsequent ring opening. nih.gov This interaction with nucleophiles like thiols, amines, or sulfides is a key pathway for the transformation of the isothiazolinone scaffold. nih.gov Once the ring is opened, the molecule loses the structural arrangement responsible for some of its characteristic properties. nih.gov

Beyond simple ring-opening, isothiazol-3(2H)-ones can undergo more complex ring transformation reactions. Research has shown that rhodium(II)-catalyzed addition of diazo compounds to 2-substituted isothiazol-3(2H)-ones leads to a novel carbene addition–ring expansion sequence. This reaction transforms the five-membered isothiazolinone ring into a six-membered 3,4-dihydro-1,3-thiazin-4(2H)-one derivative in high yields. rsc.org Kinetic studies on related systems have detailed the mechanisms of such transformations, often involving multiple steps of ring-opening and subsequent ring-closure to form a new heterocyclic system. nih.gov These investigations highlight that the reaction pathway can be subject to general base and general acid catalysis, with the rate-limiting step often being the formation or breakdown of a tetrahedral intermediate. nih.gov

Electrophilic and Nucleophilic Character of the Isothiazol-3(2H)-one Ring

The concept of electrophiles ("electron-loving" species) and nucleophiles ("nucleus-loving" species) is central to understanding the reactivity of 2-(tert-butyl)isothiazol-3(2H)-one. masterorganicchemistry.com An electrophile accepts a pair of electrons to form a new covalent bond, while a nucleophile provides the electron pair. masterorganicchemistry.comyoutube.com The vast majority of organic reactions involve a nucleophile attacking an electrophile. masterorganicchemistry.com

The isothiazol-3(2H)-one ring possesses both electrophilic and nucleophilic sites.

Electrophilic Character : The sulfur atom in the isothiazolinone ring is considered electron-deficient. nih.govnih.gov This electrophilicity makes it susceptible to attack by various nucleophiles, which is a primary mechanism of its degradation as discussed in the previous section. nih.gov Additionally, the carbonyl carbon, similar to that in ketones and amides, bears a partial positive charge due to the electronegativity of the adjacent oxygen and nitrogen atoms, making it another potential electrophilic site.

Nucleophilic Character : The molecule also contains sites with lone pairs of electrons that can act as nucleophiles. The carbonyl oxygen and the nitrogen atom of the ring both possess lone pairs. youtube.comnih.gov These sites can be protonated or can attack other electrophiles. For example, in the presence of a strong acid, the carbonyl oxygen can be protonated, which is a common first step in acid-catalyzed reactions. youtube.com

The dual character of the molecule allows it to react with a wide range of chemical species, depending on the specific reaction conditions and reagents involved.

Oxidation Reactions of the Sulfur Atom within the Isothiazol-3(2H)-one Ring to Sulfoxides and Sulfones

The sulfur atom in the isothiazol-3(2H)-one ring exists in a relatively low oxidation state and is susceptible to oxidation. nih.govlibretexts.org The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established transformation in organic chemistry. libretexts.orgacsgcipr.org This process changes the oxidation state of the sulfur rather than the carbon atoms in the molecule. libretexts.org

The oxidation of this compound would first yield the corresponding this compound 1-oxide (a sulfoxide). Further oxidation under more vigorous conditions would produce this compound 1,1-dioxide (a sulfone). libretexts.orgorganic-chemistry.org

A variety of oxidizing agents can be employed for these transformations. The choice of reagent and reaction conditions determines the selectivity, i.e., whether the reaction stops at the sulfoxide (B87167) stage or proceeds to the sulfone. researchgate.net

Table 1: Common Reagents for Sulfide Oxidation

| Oxidizing Agent | Product(s) | Notes | Reference(s) |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Often used with a catalyst. Selectivity can be controlled by stoichiometry and conditions. | organic-chemistry.orgresearchgate.netorganic-chemistry.org |

| Peracids (e.g., m-CPBA) | Sulfoxide, Sulfone | Powerful oxidants, can be difficult to stop at the sulfoxide stage. | libretexts.org |

| Urea-Hydrogen Peroxide (UHP) | Sulfoxide, Sulfone | A stable and easily handled solid source of H₂O₂. | organic-chemistry.orgorganic-chemistry.org |

| Sodium Percarbonate | Sulfoxide | Used with a molybdenum salt catalyst for selective oxidation to the sulfoxide. | google.com |

| Ceric Ammonium Nitrate (CAN) / NaBrO₃ | Sulfoxide | A heterogeneous system that allows for selective oxidation. | organic-chemistry.org |

| Tantalum Carbide (TaC) / H₂O₂ | Sulfoxide | Provides high yields of sulfoxides. | organic-chemistry.org |

Careful control of reaction stoichiometry, temperature, and mode of addition of the oxidant is crucial to maximize the yield of the desired sulfoxide and prevent over-oxidation to the sulfone. acsgcipr.orgresearchgate.net

Influence of the tert-Butyl Group on Reaction Kinetics and Selectivity

The tert-butyl group is a bulky, highly branched alkyl substituent that exerts significant steric hindrance. researchgate.netfiveable.me This steric bulk has a profound influence on the chemical reactivity of the molecule it is attached to, an influence often referred to as the "tert-butyl effect". researchgate.netwikipedia.org

In this compound, the tert-butyl group attached to the nitrogen atom plays a critical role in modulating the reactivity of the isothiazolinone ring:

Steric Shielding : The large size of the tert-butyl group can physically block or hinder the approach of reactants, such as nucleophiles or electrophiles, to the adjacent atoms in the ring. researchgate.netnumberanalytics.comfiveable.me This can slow down the rate of reactions that would otherwise occur at the nitrogen, the carbonyl carbon, or even the sulfur atom. For example, nucleophilic attack at the carbonyl carbon would be sterically more demanding compared to a compound with a smaller N-substituent like a methyl group.

Kinetic Stabilization : By impeding reactions, the tert-butyl group provides kinetic stabilization to the molecule. wikipedia.org It can increase the stability of the compound by acting as a steric shield, protecting chemically susceptible groups from attack. researchgate.net

Influence on Selectivity : Steric hindrance can also control the regioselectivity and stereoselectivity of reactions. For certain reactions, the bulky group can favor the approach of a reagent from the less hindered side, leading to a higher yield of a specific isomer. fiveable.me

While often slowing reactions, the electronic effect of the tert-butyl group, which is weakly electron-donating through induction, can also play a minor role in influencing the electronic distribution within the heterocyclic ring. However, its steric effects are generally considered to be the dominant factor in modifying the compound's reactivity. researchgate.net

Studies on Radical and Photochemical Reactions of this compound

The study of photochemical reactions provides insight into the behavior of molecules upon absorption of light. Isothiazol-3(2H)-ones can undergo significant transformations when irradiated with UV light. A key photochemical reaction observed for 2-substituted-isothiazol-3(2H)-ones is their photoisomerization to the corresponding 3-substituted-thiazol-2(3H)-ones. rsc.org This transformation is proposed to occur through a ring contraction–ring expansion mechanism that involves an initial homolytic cleavage of the weak S-N bond, forming a biradical intermediate. rsc.orgresearchgate.net

Other photochemical pathways can also lead to the cleavage and degradation of the isothiazolone (B3347624) ring. nih.gov For the this compound molecule, photochemical or radical-inducing conditions could lead to several fragmentation pathways. Studies on the photodissociation of the tert-butyl perthiyl radical (t-BuSS•) and the tert-butyl radical itself are highly relevant. berkeley.edunih.govrsc.org

Upon UV irradiation, the t-BuSS• radical has been shown to dissociate via two primary channels:

Loss of a sulfur atom (S). berkeley.edunih.gov

Loss of a disulfur (B1233692) molecule (S₂) to form a tert-butyl radical (t-Bu•). berkeley.edunih.gov

The resulting tert-butyl radical is itself unstable and can undergo further fragmentation, particularly if formed with sufficient internal energy. Identified secondary fragmentation channels include the loss of a hydrogen atom to form isobutene or the loss of a methyl radical (CH₃•) to form propene. berkeley.edursc.org These findings suggest that radical and photochemical reactions of this compound would not only involve transformations of the heterocyclic ring but also potential fragmentation of the bulky substituent.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,4-dihydro-1,3-thiazin-4(2H)-one |

| This compound 1-oxide |

| This compound 1,1-dioxide |

| 3-substituted-thiazol-2(3H)-one |

| tert-butyl perthiyl radical |

| tert-butyl radical |

| isobutene |

| propene |

| m-chloroperbenzoic acid (m-CPBA) |

| hydrogen peroxide |

| diazo compounds |

| sulfoxide |

| sulfone |

| sulfide |

| thiol |

| amine |

Information and spectral data are frequently available for structurally similar compounds, such as the oxidized form, this compound 1,1-dioxide, or for other N-substituted isothiazolinones. However, specific ¹H NMR, ¹³C NMR, 2D NMR, IR, Raman, mass spectrometry, and X-ray crystallography data for the title compound, this compound, could not be located.

Therefore, it is not possible to provide a thorough and scientifically accurate article with detailed research findings and data tables as requested in the outline. The successful generation of the required content is contingent on the availability of published primary research detailing the synthesis and structural elucidation of this specific compound.

Spectroscopic Characterization and Structural Elucidation of 2 Tert Butyl Isothiazol 3 2h One

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a pivotal analytical technique for characterizing molecules containing chromophores—the specific groups of atoms responsible for absorbing light. In the case of 2-(tert-butyl)isothiazol-3(2H)-one, this method provides valuable insights into the electronic transitions within the isothiazolinone ring, which constitutes the primary chromophore of the molecule.

The UV-Vis spectrum of a compound reveals the wavelengths at which it absorbs light, and the intensity of this absorption. These absorptions correspond to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The position of the maximum absorption (λmax) and the molar absorptivity (ε), a measure of the probability of the electronic transition, are key parameters obtained from a UV-Vis spectrum.

For the isothiazolinone class of compounds, the characteristic absorption in the ultraviolet region is attributed to electronic transitions within the heterocyclic ring. Research on various N-substituted isothiazolin-3-ones has established that the principal chromophore is the conjugated system involving the carbon-carbon double bond, the carbonyl group, and the sulfur and nitrogen atoms of the ring.

Specifically, for simple 2-alkylisothiazol-3(2H)-ones, the UV-Vis spectrum is typically characterized by a strong absorption band in the range of 270–285 nm. This absorption is assigned to a π → π* transition within the α,β-unsaturated amide system of the isothiazolinone ring. The position and intensity of this band can be influenced by the nature of the substituent on the nitrogen atom and the solvent used for the analysis.

In the case of this compound, the bulky tert-butyl group, being an alkyl group, is not expected to significantly alter the electronic nature of the isothiazolinone chromophore through conjugation. However, it may have a minor influence on the absorption maximum due to steric and inductive effects. Detailed experimental studies on closely related compounds, such as 2-methylisothiazol-3(2H)-one, provide a strong basis for the characterization of the electronic spectrum of the tert-butyl derivative.

The available spectroscopic data for representative 2-alkylisothiazol-3(2H)-ones are summarized in the interactive table below. This data highlights the consistency of the absorption maximum within this class of compounds.

Table 1: Electronic Absorption Data for Selected 2-Alkylisothiazol-3(2H)-ones

| Compound Name | N-Substituent | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| 2-Methylisothiazol-3(2H)-one | Methyl | 95% Ethanol | 275 | 7250 |

| 2-Methylisothiazol-3(2H)-one | Methyl | Diethyl Ether | 281 | 6550 |

| Isothiazolinone (general) | - | - | ~275 | Not specified |

The data presented in Table 1 for 2-methylisothiazol-3(2H)-one indicates a strong absorption band around 275-281 nm, which is characteristic of the π → π* transition of the isothiazolinone ring. It is anticipated that the UV-Vis spectrum of this compound will exhibit a similar absorption maximum in this region. The molar absorptivity is also expected to be of a similar order of magnitude, indicating a high probability for this electronic transition. The slight variations observed in different solvents are attributable to solvent-solute interactions that can stabilize the ground or excited states to different extents, leading to small shifts in the absorption wavelength.

Theoretical and Computational Chemistry Studies of 2 Tert Butyl Isothiazol 3 2h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. For a molecule like 2-(tert-butyl)isothiazol-3(2H)-one, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure (geometry optimization). nih.gov This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to calculate vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data to confirm the structure and identify characteristic vibrational modes. nih.gov The electronic structure, including the distribution of electrons, can also be thoroughly analyzed.

Ab Initio Methods for High-Level Electronic Structure Characterization

For even greater accuracy in electronic structure characterization, ab initio methods, which are based on first principles without empirical parameters, can be utilized. While computationally more demanding, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide a more precise description of electron correlation. These high-level calculations are crucial for obtaining benchmark energetic and electronic properties. Studies on related organic radicals and molecules have demonstrated the power of these methods in providing validated quantum chemical data. nih.gov

Analysis of Molecular Orbitals, Charge Distribution, and Electrostatic Potentials

Understanding the distribution of electrons within a molecule is key to predicting its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. mdpi.com

Analysis of the molecular electrostatic potential (MEP) map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is invaluable for predicting sites of electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis further elucidates charge distribution by quantifying the charges on individual atoms and describing donor-acceptor interactions within the molecule. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular dynamics (MD) simulations are employed to study the conformational landscape and dynamic behavior of molecules over time. For this compound, MD simulations would reveal how the tert-butyl group rotates and how the isothiazolone (B3347624) ring flexes at different temperatures.

These simulations can be performed in various environments, such as in a vacuum or in a solvent like water, to understand how the surrounding medium affects the molecule's behavior. Studies on similar molecules, like tert-butyl alcohol in aqueous solutions, have used MD to investigate hydration structures and self-association. upenn.eduupenn.edu Such simulations provide insights into how the molecule interacts with its environment on a microscopic level. The conformational analysis of cyclic structures, for instance, helps in determining the most stable conformations, such as chair or boat forms, and the energetic barriers between them. upenn.eduyildiz.edu.tr

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By modeling potential reaction pathways, researchers can calculate the energies of reactants, products, intermediates, and, crucially, transition states. This allows for the determination of activation energies, which are critical for understanding reaction rates and feasibility.

For this compound, computational modeling could be used to study its synthesis, degradation, or its reactions with biological targets. For example, the thermal degradation of related compounds has been investigated using computational methods to map out potential energy surfaces and identify the most likely decomposition pathways. nih.gov

Docking Studies for Mechanistic Biological Interactions (e.g., enzyme binding)

Given the known biological activity of isothiazolinones, understanding their interactions with biological macromolecules like enzymes is of great interest. Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a larger molecule, typically a protein receptor.

In the case of this compound, docking studies could be performed to investigate its binding to the active site of a target enzyme. These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.govnih.govelsevierpure.com The binding affinity, often expressed as a docking score or binding energy, can be calculated to estimate the strength of the interaction. Such studies are instrumental in structure-based drug design and in explaining the mechanism of action of bioactive compounds.

Mechanistic Insights into Biological Interactions of 2 Tert Butyl Isothiazol 3 2h One

Molecular Mechanisms of Enzyme Inhibition (e.g., Reaction with Thiol-Containing Enzymes)

The biological activity of 2-(tert-Butyl)isothiazol-3(2H)-one, like other isothiazolinones, is primarily attributed to its ability to inhibit essential enzymes, particularly those containing thiol (sulfhydryl) groups at their active sites. wikipedia.orgnih.gov The core of this mechanism lies in the chemistry of the isothiazolinone ring. The electron-deficient sulfur-nitrogen (N-S) bond within the heterocyclic ring makes the sulfur atom a strong electrophile, highly susceptible to attack by nucleophiles. researchgate.netnih.gov

The primary targets are the thiol groups of cysteine residues, which are crucial for the catalytic function of many enzymes. nih.govmdpi.com The interaction proceeds via a nucleophilic attack from the enzyme's thiol group on the isothiazolinone's sulfur atom. This leads to the cleavage of the N-S bond and the formation of a mixed disulfide bond between the compound and the enzyme. wikipedia.org This covalent modification of the active site results in the irreversible inactivation of the enzyme.

A proposed mechanism for this interaction involves two main steps:

Rapid Inhibition: A swift disruption of metabolic pathways that depend on dehydrogenase enzymes. This leads to a quick halt in microbial growth, respiration (oxygen consumption), and energy (ATP) synthesis. researchgate.netresearchgate.net

Irreversible Damage: This initial inhibition is followed by more extensive and irreversible cellular damage, culminating in cell death over a period of hours. This stage involves the widespread destruction of protein thiols and the generation of damaging free radicals. researchgate.netresearchgate.net

Isothiazolones have been shown to interfere with the activation of pro-matrix metalloproteinases (proMMPs). researchgate.net The mechanism involves a reaction with the cysteine thiol residue in the propeptide's "cysteine switch," which normally keeps the enzyme in an inactive state by coordinating with a zinc ion in the active site. By forming a disulfide bond with this cysteine, the isothiazolone (B3347624) prevents the proper activation of the enzyme. researchgate.net

Table 1: Enzyme Inhibition by Isothiazolinones

| Enzyme Class/Specific Enzyme | Mechanism of Inhibition | Outcome |

|---|---|---|

| Thiol-containing enzymes (general) | Electrophilic attack on the sulfur of the cysteine residue, forming a mixed disulfide bond. wikipedia.orgnih.gov | Enzyme inactivation. |

| Dehydrogenase enzymes | Disruption of metabolic pathways by inhibiting these key enzymes. researchgate.netresearchgate.net | Rapid inhibition of growth, respiration, and ATP synthesis. researchgate.net |

Interactions with Cellular Nucleophiles and Other Biomolecules at the Molecular Level

Beyond enzymatic targets, this compound readily reacts with a variety of low-molecular-weight cellular nucleophiles. The most significant of these is glutathione (B108866) (GSH), a critical tripeptide thiol that serves as a primary antioxidant and detoxifying agent in cells. researchgate.netmdpi.com The reaction mechanism is similar to that with cysteine residues in proteins, where the electron-deficient sulfur atom of the isothiazolinone is attacked by the thiol group of GSH. nih.gov

This interaction has two major consequences:

Depletion of GSH: The formation of isothiazolinone-GSH adducts depletes the cell's pool of this vital protective molecule. mdpi.com

Formation of Reactive Intermediates: The ring-opening of the isothiazolinone can lead to the formation of reactive intermediates, such as mercaptoacrylamides, which can further react with other cellular components. nih.gov

Studies have shown that isothiazolinones can diffuse through cell membranes and interact with both cytoplasmic and membrane-bound proteins containing thiol groups. researchgate.nettandfonline.com This widespread reactivity disrupts numerous cellular functions. The depletion of thiols and the subsequent generation of free radicals can induce a state of oxidative stress within the cell, leading to broader damage to lipids, proteins, and potentially nucleic acids. researchgate.netresearchgate.netnih.gov While the primary mode of action is protein inhibition, some reports suggest that isothiazolinones also interfere with microbial protein and nucleic acid synthesis. tandfonline.comnih.gov

Table 2: Interaction with Cellular Nucleophiles

| Nucleophile/Biomolecule | Type of Interaction | Consequence |

|---|---|---|

| Glutathione (GSH) | Nucleophilic attack by the thiol group, leading to adduct formation. nih.govmdpi.com | Depletion of cellular GSH, increased oxidative stress. researchgate.netmdpi.com |

| Cysteine | Covalent modification via disulfide bond formation. nih.gov | Depletion of free cysteine, protein inactivation. |

| Proteins (general) | Reaction with thiol groups in both cytoplasmic and membrane proteins. researchgate.net | Disruption of protein structure and function, enzyme inhibition. researchgate.net |

Mechanistic Studies of Antimicrobial Action Against Microorganisms (e.g., Disruption of Metabolic Pathways)

The antimicrobial efficacy of this compound is a direct result of the molecular interactions detailed previously. The compound exhibits broad-spectrum activity against bacteria and fungi by fundamentally disrupting their core metabolic processes. researchgate.nettandfonline.com

The mechanism of antimicrobial action follows a distinct two-stage process:

Rapid Metabolic Inhibition: Upon entering the microbial cell, the isothiazolinone quickly reacts with thiol-containing enzymes and proteins. researchgate.net This leads to a rapid cessation of critical physiological functions, including growth, respiration, and the generation of ATP. researchgate.netresearchgate.net For instance, studies on Staphylococcus aureus showed that at inhibitory concentrations, 1,2-benzisothiazolin-3-one (BIT) significantly inhibits the active transport and oxidation of glucose, processes dependent on thiol-containing enzymes. researchgate.net

Lethal, Irreversible Damage: Following the initial metabolic shock, a cascade of events leads to cell death. This includes the progressive and widespread loss of thiols from crucial molecules like cysteine and glutathione, and the production of destructive free radicals. researchgate.net This irreversible damage to cellular machinery ultimately results in a loss of viability over several hours. researchgate.net

This multi-targeted approach, which cripples several metabolic pathways simultaneously, makes it difficult for microorganisms to develop resistance. researchgate.net The ability of isothiazolinones to penetrate both bacterial cell membranes and fungal cell walls contributes to their broad-spectrum effectiveness. tandfonline.com

Investigation of Inhibition of Specific Biological Targets (e.g., Viral Proteases)

Research has extended beyond general antimicrobial use to investigate the inhibition of specific biological targets by isothiazolone compounds, including viral enzymes. Many viruses, including SARS-CoV-2, rely on cysteine proteases for their replication. nih.govnih.gov These proteases are a prime target for antiviral drug development because their active site contains a critical cysteine residue, making them susceptible to inhibitors that react with thiols. nih.gov

While research into specific inhibitors for the SARS-CoV-2 main protease (Mpro or 3CLpro) has explored a vast range of compounds, the fundamental principle of targeting the active site cysteine (Cys145) is key. nih.gov Peptidyl aldehyde inhibitors, for instance, have been shown to form a covalent bond with this cysteine residue. biorxiv.orgnih.gov Although this compound itself is not highlighted as a leading candidate in major studies, its thiol-reactive nature aligns with the strategies used to develop potent viral protease inhibitors. For example, various small molecules with thiol-reactive warheads are being investigated for their ability to inhibit SARS-CoV-2 Mpro. nih.govresearchgate.net

A more established specific target for isothiazolones is the pro-form of matrix metalloproteinases (proMMPs). researchgate.net As described in section 6.1, isothiazolones can react with the cysteine residue in the proMMP's "cysteine switch." This prevents the activation of these enzymes, which are involved in tissue remodeling and are implicated in diseases like arthritis. This demonstrates a specific inhibitory action beyond general biocidal activity, highlighting the potential for targeted therapeutic applications. researchgate.net

Table 3: Inhibition of Specific Biological Targets

| Target | Organism/System | Mechanism | Potential Application |

|---|---|---|---|

| pro-Matrix Metalloproteinase (proMMP) | Bovine Cartilage Culture | Covalent modification of the "cysteine switch" thiol, preventing enzyme activation. researchgate.net | Cartilage protection, anti-inflammatory. researchgate.net |

Environmental Fate and Degradation Pathways of 2 Tert Butyl Isothiazol 3 2h One

Photodegradation Mechanisms under Varying Light Conditions

Photodegradation, or photolysis, is a significant pathway for the breakdown of chemical compounds in the environment, driven by the energy of sunlight. For many organic molecules, direct absorption of ultraviolet (UV) radiation can lead to the cleavage of chemical bonds. Indirect photodegradation can also occur, mediated by other light-absorbing substances in the environment that generate reactive species.

While direct photolytic studies on 2-(tert-butyl)isothiazol-3(2H)-one are not extensively detailed in the provided literature, the degradation of related structures provides insight into potential mechanisms. For instance, the degradation of tert-butyl alcohol (TBA), a potential breakdown product, is accelerated by UV light in the presence of ozone (O₃). This process involves the generation of highly reactive hydroxyl radicals (•OH) which are potent oxidizing agents for a wide range of organic compounds. researchgate.net The photolysis of ozone at a wavelength of 254 nm is a key step in producing these radicals. researchgate.net It is plausible that the isothiazolinone ring or the tert-butyl group of this compound could be susceptible to attack by such photochemically generated radicals in sunlit surface waters.

Furthermore, studies on methyl tert-butyl ether (MTBE) have shown that its sonolytic degradation, a process involving acoustic cavitation that generates localized high temperatures and pressures, is significantly enhanced in the presence of ozone, leading to the formation of intermediates like tert-butyl alcohol and acetone. dss.go.th This suggests that advanced oxidation processes, which can be initiated by sunlight, are effective in breaking down the tert-butyl moiety.

Biodegradation Pathways and Identification of Microbial Metabolites

Biodegradation is a crucial process for the removal of organic compounds from soil and water, carried out by microorganisms such as bacteria and fungi. These organisms possess enzymes that can break down complex molecules into simpler, and often less harmful, substances.

The biodegradation of isothiazolinones and related compounds has been the subject of various studies. For compounds containing a tert-butyl group, such as MTBE and its degradation intermediate tert-butyl alcohol (TBA), specific bacterial strains have been identified with the capability to metabolize them. For example, Rhodococcus pyridinivorans and Achromobacter xylosoxidans have been shown to degrade MTBE. nih.gov The biodegradation of TBA has been observed in soil microcosms, indicating that indigenous microbial populations can mineralize this compound. nih.gov

The degradation of another complex herbicide, butachlor (B1668075), by Bacillus cereus strain DC-1 suggests a potential pathway that could be analogous for this compound. The proposed pathway for butachlor involves initial deoxygenation, followed by N-demethylation, and eventual conversion to 2,6-diethylphenol. mdpi.com For this compound, a plausible biodegradation pathway could involve:

Cleavage of the N-C bond: The tert-butyl group could be cleaved off, forming tert-butyl alcohol (TBA) and the isothiazolinone ring.

Ring Opening: The S-N bond in the isothiazolinone ring is susceptible to microbial attack, leading to the opening of the heterocyclic ring and the formation of linear sulfur- and nitrogen-containing organic acids.

Further Degradation: These initial metabolites would then be further broken down into simpler compounds like carbon dioxide, water, and inorganic sulfate (B86663) and nitrate.

Potential microbial metabolites from the degradation of this compound, based on the degradation of analogous compounds, could include tert-butyl alcohol, acetone, and various organic acids. researchgate.netdss.go.th

Hydrolytic Stability and Chemical Degradation in Aqueous Environments

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of a compound to hydrolysis is a key factor in its environmental persistence, particularly in aqueous systems.

Isothiazolinones exhibit varying degrees of hydrolytic stability. Generally, they are more stable under acidic to neutral pH conditions and less stable under alkaline conditions. The hydrolytic degradation of the isothiazolinone ring typically involves the cleavage of the sulfur-nitrogen bond. For the related compound 1,2-benzisothiazol-3(2H)-one, it is noted to be stable under recommended storage conditions, which implies a degree of resistance to hydrolysis under neutral conditions. nih.gov

The chemical degradation of this compound in aqueous environments can also be influenced by the presence of other chemical species. For example, strong nucleophiles can attack the sulfur atom, leading to ring opening. Oxidizing agents, such as those found in water treatment processes (e.g., ozone, chlorine), would also be expected to degrade the molecule. The reaction of tert-butanol (B103910) with ozone in aqueous solutions has been studied, indicating that the tert-butyl group can be chemically oxidized. researchgate.net

Kinetics of Environmental Transformation and Factors Influencing Degradation Rates (e.g., pH, Temperature)

The rate at which this compound is transformed in the environment is influenced by several factors, including temperature, pH, and the presence of microbial populations.

Temperature: Temperature significantly affects the rates of both biological and chemical degradation processes. Studies on the biodegradation of tert-butyl alcohol (TBA) in hyporheic zone soils demonstrated a clear temperature dependence. researchgate.netnih.gov The mineralization of TBA followed first-order kinetics, with the rate constants increasing with temperature. researchgate.netnih.gov This relationship can often be modeled using the Arrhenius equation, which relates the rate constant to the activation energy of the reaction and the temperature. researchgate.netnih.gov For instance, the mineralization rate constants for TBA were found to be significantly different at 5°C, 15°C, and 25°C. researchgate.netnih.gov Similarly, the degradation of butachlor by strain DC-1 was optimal at a temperature of approximately 33-35°C. mdpi.com

pH: The pH of the environment can have a profound effect on degradation rates. For microbial degradation, enzymes have optimal pH ranges for their activity. The degradation of butachlor by Bacillus cereus DC-1 was most efficient at a pH of around 7.3. mdpi.com At more acidic (pH < 6.0) or alkaline (pH > 8.0) conditions, the degradation efficiency decreased, likely due to the inhibition of bacterial growth and enzymatic activity. mdpi.com Chemical degradation, particularly hydrolysis, is also highly pH-dependent for isothiazolinones, with increased degradation rates observed at higher pH values.

Initial Concentration: The initial concentration of the compound can also influence its degradation rate. For butachlor, the degradation rate by strain DC-1 was highest at a concentration of 100 mg·L⁻¹, with higher concentrations showing an inhibitory effect on the microorganisms. mdpi.com In the case of MTBE degradation, the observed first-order rate constant actually increased as the initial concentration decreased, which may be related to limitations in the availability of reactive species like hydroxyl radicals at higher substrate concentrations. dss.go.th

Data Tables

Table 1: Effect of Temperature on the First-Order Mineralization Rate of tert-Butyl Alcohol (TBA) in Hyporheic Zone Soil Microcosms Data sourced from studies on a key potential metabolite.

| Temperature (°C) | First-Order Rate Constant (k) (days⁻¹) | First-Order Rate Constant (k) (years⁻¹) |

| 5 | 0.00784 ± 0.00014 | 2.86 ± 0.05 |

| 15 | 0.00907 ± 0.00009 | 3.31 ± 0.03 |

| 25 | 0.0153 ± 0.0003 | 5.60 ± 0.14 |

| Source: researchgate.netnih.gov |

Table 2: Influence of Environmental Factors on the Degradation of Butachlor by Bacillus cereus strain DC-1 Data from an analogous complex herbicide providing insight into potential influencing factors.

| Factor | Condition | Degradation Rate (%) |

| Temperature | 30°C | ~80 |

| 35°C | 82.19 | |

| 40°C | ~75 | |

| pH | 5.0 | 32.38 |

| 7.0 | 81.97 | |

| 11.0 | 33.74 | |

| Initial Concentration | 100 mg·L⁻¹ | 81.53 |

| >100 mg·L⁻¹ | Decreasing | |

| Source: mdpi.com |

Advanced Applications in Organic Synthesis and Materials Science Academic Context

2-(tert-Butyl)isothiazol-3(2H)-one as a Synthetic Building Block for Novel Heterocycles

The isothiazol-3(2H)-one ring is a versatile precursor for the synthesis of more complex heterocyclic systems. While specific literature detailing the use of this compound as a direct starting material for the synthesis of novel fused heterocycles is limited, the general reactivity of the isothiazolone (B3347624) core suggests several potential pathways. The presence of reactive sites, including the carbon atoms of the heterocyclic ring and the carbonyl group, allows for various chemical transformations.

One common strategy for elaborating heterocyclic structures is through cycloaddition reactions. nih.govuchicago.edursc.org For instance, the double bond within the isothiazolone ring could potentially act as a dienophile in [4+2] cycloaddition reactions, or the entire molecule could participate in [3+2] cycloadditions to form fused ring systems. nih.govuchicago.edu The tert-butyl group would likely exert significant steric influence on the regioselectivity and stereoselectivity of such reactions.

The table below summarizes potential synthetic transformations for which this compound could serve as a valuable building block, based on the known reactivity of isothiazolones and related heterocycles.

| Reaction Type | Potential Reactant(s) | Potential Product(s) |

| [4+2] Cycloaddition | Dienes (e.g., Butadiene) | Fused bicyclic systems |

| [3+2] Cycloaddition | Dipoles (e.g., Azides, Nitrile oxides) | Spiro or fused heterocyclic systems |

| Ring-opening/Recyclization | Nucleophiles, Reducing agents | Substituted pyridines, pyrimidines, or other heterocycles |

| Condensation Reactions | Active methylene (B1212753) compounds | Fused heterocyclic systems with extended conjugation |

Utilization as a Scaffold in the Design of Novel Bioactive Compounds

The isothiazole (B42339) ring is a recognized pharmacophore present in numerous biologically active compounds. researchgate.netmdpi.com Derivatives of isothiazol-3(2H)-one are known for their broad-spectrum antimicrobial activities. nih.govresearchgate.net The specific role of the N-substituent is crucial in modulating this activity, and the tert-butyl group in this compound is of particular interest in the design of novel bioactive agents.

The bulky tert-butyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. nih.govmdpi.com It can enhance metabolic stability by sterically hindering sites susceptible to enzymatic degradation. nih.gov This increased stability can lead to a longer duration of biological activity. Moreover, the lipophilicity imparted by the tert-butyl group can affect the compound's ability to penetrate biological membranes, a critical factor for reaching its molecular target. nih.gov

A study on novel phenylthiazoles with a tert-butyl moiety demonstrated that this group contributed to higher hydrophobicity, leading to greater penetration of bacterial membranes and a longer duration of action against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Although this study was on a different but related heterocyclic system, the principles of medicinal chemistry suggest that the tert-butyl group on the isothiazolone scaffold could confer similar advantages.

The following table presents examples of bioactive compounds containing an isothiazole or a related thiazole (B1198619) scaffold, highlighting the diversity of biological targets.

| Compound Class | Biological Activity | Reference |

| Phenylthiazole derivatives with a tert-butyl moiety | Antimicrobial (MRSA, C. difficile) | nih.gov |

| Thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives | Selective NPP1 inhibitors | nih.gov |

| 2-(4-Nitrophenyl)isothiazol-3(2H)-one | Anticancer (Hepatocellular Carcinoma) | mdpi.com |

| Benzo[d]thiazol-2(3H)-one derivatives | Sigma receptor ligands | nih.gov |

Role as a Ligand or Precursor in Coordination Chemistry and Catalysis

The field of coordination chemistry explores the formation of complexes between metal ions and ligands. The this compound molecule possesses several potential coordination sites, including the nitrogen and sulfur atoms of the heterocyclic ring and the oxygen atom of the carbonyl group. These features suggest its potential to act as a ligand in the formation of metal complexes.

While there is a lack of specific studies on the coordination complexes of this compound, the broader class of isothiazole-containing molecules has been investigated as ligands. For instance, the coordination of benzothiazole (B30560) derivatives to transition metals like Zn(II) and Cu(II) has been reported, sometimes involving hydrolysis of the ligand. srce.hr The steric bulk of the tert-butyl group in this compound would be expected to play a significant role in the geometry and stability of any resulting metal complexes.

In the realm of catalysis, transition metal complexes are widely used to accelerate chemical reactions. Ligands play a crucial role in tuning the catalytic activity and selectivity of the metal center. The electronic properties and steric hindrance provided by a ligand like this compound could potentially be harnessed to develop novel catalysts. For example, complexes of this ligand could be explored for their catalytic activity in reactions such as cross-coupling, oxidation, or reduction.

Although direct applications in catalysis for this specific compound are not documented, research on related systems provides some insights. For example, metal complexes with ligands containing a tert-butylphenol moiety have been synthesized and studied for their antioxidant and catalytic activities. chemrxiv.org This highlights the potential of incorporating sterically demanding groups like tert-butyl into ligands to influence their chemical properties.

The table below outlines potential areas of investigation for this compound in coordination chemistry and catalysis, based on the general principles of these fields.

| Area of Investigation | Potential Metal Ions | Potential Catalytic Application |

| Synthesis of Coordination Complexes | Transition metals (e.g., Cu, Zn, Ni, Co, Fe) | Not yet determined |

| Homogeneous Catalysis | Palladium, Rhodium, Ruthenium | Cross-coupling reactions, hydrogenation, oxidation |

| Precursor for Organometallic Catalysts | - | Synthesis of more complex catalytic structures |

Future Research Directions and Emerging Methodologies

Development of Stereoselective and Asymmetric Synthetic Routes to 2-(tert-Butyl)isothiazol-3(2H)-one

While numerous methods exist for the synthesis of isothiazol-3(2H)-ones, the development of stereoselective and asymmetric routes remains a significant area of interest. researchgate.net The ability to control the three-dimensional arrangement of atoms is crucial, particularly when designing compounds for specific biological targets where chirality can dictate efficacy and selectivity.

Current research in organic synthesis provides a strong foundation for these endeavors. For instance, methods for the stereoselective synthesis of other heterocyclic compounds, such as bicyclic hydantoinothiolactones, demonstrate the feasibility of achieving high stereoselectivity through carefully designed multi-step syntheses. nih.gov Techniques like the Horner-Wadsworth-Emmons (HWE) reaction have been successfully employed for the stereoselective synthesis of α-bromo- and α-iodoacrylates, showcasing the potential for controlling double bond geometry. nih.gov Furthermore, the "self-regeneration of stereocentres" method and modifications of the Mitsunobu reaction offer pathways to create chiral centers with high diastereoselectivity. beilstein-journals.org

Future work on this compound could adapt these and other modern synthetic strategies. The goal would be to develop synthetic protocols that are not only stereoselective but also efficient and practical for producing enantiomerically pure forms of the compound and its derivatives. youtube.comgoogle.com This would open up new avenues for investigating their chiroptical properties and stereospecific interactions with biological systems.

Integration of Artificial Intelligence and Machine Learning in Predicting Reactivity and Properties

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the rapid prediction of molecular properties and reactivity, thereby accelerating the discovery and development of new compounds. taylorfrancis.comwipo.intosti.gov For this compound, these computational tools hold immense potential.

A significant advancement in this area is the development of Δ-learning models, which use machine learning to correct lower-level quantum mechanical calculations, providing highly accurate predictions of reaction properties like activation energies at a fraction of the computational cost. nih.gov By integrating these AI and ML methodologies, researchers can screen virtual libraries of this compound derivatives, prioritizing the most promising candidates for synthesis and experimental validation. This data-driven approach can significantly reduce the time and resources required for traditional trial-and-error experimentation.

Table 1: Performance of Various Machine Learning Models in Predicting Chemical and Biological Properties

| Model | Application | Accuracy |

| Random Forest (RF) | Skin sensitization prediction | 100% |

| voom-based Diagonal Quadratic Discriminant Analysis (voomDQDA) | Skin sensitization prediction | 100% |

| Support Vector Machine (SVM) | Skin sensitization prediction | 96.7% |

| voom-based Nearest Shrunken Centroids (voomNSC) | Skin sensitization prediction | 96.7% |

| Nearest Shrunken Centroids (NSC) | Skin sensitization prediction | 90.5% |

| Poisson Linear Discriminant Analysis (PLDA) | Skin sensitization prediction | 90.2% |

| K-Nearest Neighbors (KNN) | Skin sensitization prediction | 85.7% |

This table showcases the high accuracy achievable with various machine learning models in a relevant biological prediction task, highlighting the potential for their application to this compound. nih.gov

Exploration of Novel Biological Targets and Mechanistic Pathways

While the general antimicrobial properties of isothiazolinones are well-known, a detailed understanding of the specific biological targets and mechanistic pathways of this compound is an area ripe for further investigation. Future research will likely focus on identifying novel protein or enzymatic targets and elucidating the precise molecular interactions that lead to its biological effects.

Recent studies on other isothiazolone (B3347624) derivatives have shown promise in targeting specific cancer cell lines. For example, 2-(4-nitrophenyl)isothiazol-3(2H)-one has demonstrated selective cytotoxicity against hepatocellular carcinoma cells. nih.gov This suggests that derivatives of this compound could be designed to interact with specific targets relevant to various diseases.

Advanced techniques in chemical biology and proteomics can be employed to identify the binding partners of this compound within cells. Furthermore, the synthesis of fluorogenic probes based on related heterocyclic cores, such as triazinium salts, provides a method for visualizing and tracking these molecules in living cells. nih.gov Understanding the mechanistic pathways at a molecular level will be crucial for developing more potent and selective agents for a variety of applications, potentially including therapeutics. nih.gov

Advanced In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. spectroscopyonline.com Advanced in-situ spectroscopic techniques are becoming increasingly important tools for optimizing synthetic processes and ensuring product quality. nih.govyoutube.comelsevier.com

For the synthesis of this compound, techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be employed to track the progress of the reaction as it occurs. youtube.comnih.gov These methods allow for the direct observation of reactant consumption and product formation, as well as the identification of any short-lived intermediate species. spectroscopyonline.com

The data obtained from in-situ monitoring can be used to develop more robust and efficient manufacturing processes. For example, real-time analysis can facilitate the optimization of reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize impurities. nih.gov This level of process understanding and control is particularly important in industrial settings where consistency and efficiency are paramount.

Table 2: Comparison of In-Situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Advantages | Considerations |

| Mid-Infrared (Mid-IR) Spectroscopy | Highly specific, rich in structural information. | Strong water absorption can be problematic. |

| Near-Infrared (NIR) Spectroscopy | Can penetrate opaque samples, suitable for remote sensing. | Overtone and combination bands can be complex to interpret. |

| Raman Spectroscopy | Excellent for aqueous solutions, sensitive to non-polar bonds. | Fluorescence from the sample can interfere with the signal. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural and quantitative information. | Lower sensitivity compared to other techniques, requires specialized probes. |

This table summarizes the key features of different in-situ spectroscopic techniques that can be applied to monitor the synthesis of this compound. spectroscopyonline.comnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(tert-Butyl)isothiazol-3(2H)-one, and how can reaction conditions be systematically optimized?

- Methodological Answer : Copper-catalyzed one-pot synthesis is a robust method, utilizing CuCl or Cu(OAc)₂ as catalysts with sulfur powder and substituted 2-halobenzamides. Optimization involves varying reaction temperatures (80–120°C), solvent polarity (acetonitrile or THF), and stoichiometric ratios of reactants. Characterization via , , and X-ray crystallography ensures structural fidelity . Alternative pathways include nucleophilic substitution of tert-butyl groups onto isothiazolone cores, monitored by TLC for intermediate stability .

Q. How can researchers validate the structural integrity and purity of synthesized this compound?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : and spectra to confirm substituent positions and tert-butyl integration.

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., CHNOS, MW 157.23 g/mol).

- X-ray Diffraction : For unambiguous crystal structure determination, particularly to resolve stereochemical ambiguities .

Q. What are the key stability considerations for this compound under storage and experimental conditions?

- Methodological Answer : Degradation studies using UV/HO advanced oxidation reveal susceptibility to photolytic cleavage. Store under inert atmospheres (N/Ar) at –20°C in amber vials. Monitor stability via HPLC with UV detection (λ = 254 nm) to track degradation products like sulfonic acid derivatives .

Advanced Research Questions

Q. How can researchers identify and characterize transient intermediates during the degradation of this compound?

- Methodological Answer : Employ real-time laser desorption/ionization (LDI) coupled with linear quadrupole ion trap/orbitrap HRMS. This technique captures short-lived intermediates (e.g., hydroxylated or sulfoxide derivatives) with sub-ppm mass accuracy. Isotopic labeling (e.g., ) aids in mechanistic elucidation .

Q. What strategies are effective for evaluating the biological activity of this compound derivatives against therapeutic targets?

- Methodological Answer :

- Enzyme Inhibition Assays : Screen against acetylcholinesterase (AChE) for Alzheimer’s applications using Ellman’s method (IC determination). Include positive controls like donepezil .

- Antiviral Profiling : Test HIV-1 reverse transcriptase inhibition via RT-PCR-based assays, correlating EC values (e.g., 1.68 µM for compound 1) with cytotoxicity (CC) in MT-4 cells .

- Antimalarial Activity : Measure IspD enzyme inhibition in Plasmodium falciparum cultures, using IC and selectivity indices (e.g., compound 41: IC = 0.09 µM) .

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced pharmacological properties?

- Methodological Answer :

- Substituent Modulation : Introduce electron-withdrawing groups (e.g., Cl, NO) at the 5-position to enhance electrophilicity and target binding.

- Mannich Base Derivatives : Improve blood-brain barrier penetration by incorporating 3-hydroxybenzyl groups, as shown in neuroprotection assays using HO-stressed PC12 cells .

- Metal Chelation : Incorporate morpholine or piperazine sulfonyl groups to enhance Fe/Cu chelation, critical for mitigating oxidative stress in neurodegenerative models .

Q. What advanced analytical techniques are required to resolve conflicting data on reaction mechanisms involving this compound?

- Methodological Answer :

- Time-Resolved Spectrometry : Use stopped-flow UV-Vis to monitor rapid kinetic steps (e.g., tert-butyl radical formation during photolysis).

- Computational Modeling : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) to predict transition states and validate experimental intermediates .

- Isotopic Tracer Studies : -labeled tert-butyl groups track regioselectivity in substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.